molecular formula C12H4F24O4Si B1599884 Tetrakis[1-(trifluoromethyl)-2,2,2-trifluoroethoxy]silane CAS No. 26560-90-7

Tetrakis[1-(trifluoromethyl)-2,2,2-trifluoroethoxy]silane

Cat. No. B1599884
CAS RN: 26560-90-7
M. Wt: 696.2 g/mol
InChI Key: BBAPGYPPYPFUOP-UHFFFAOYSA-N
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Description

Tetrakis[1-(trifluoromethyl)-2,2,2-trifluoroethoxy]silane, also known as FOTS, is a fluorinated silane compound that has gained significant attention in the scientific community due to its unique properties1. FOTS is widely used in various fields, including surface chemistry, material science, and biomedical research1.



Synthesis Analysis

The synthesis of Tetrakis[1-(trifluoromethyl)-2,2,2-trifluoroethoxy]silane is not well documented in the available literature. However, it is known to be a highly reactive compound that can form self-assembled monolayers (SAMs) on various surfaces1. It is also relatively easy to synthesize, making it readily available for research purposes1.



Molecular Structure Analysis

The molecular structure of Tetrakis[1-(trifluoromethyl)-2,2,2-trifluoroethoxy]silane is not well documented in the available literature. However, it is known to form strong covalent bonds with various surfaces1.



Chemical Reactions Analysis

Tetrakis[1-(trifluoromethyl)-2,2,2-trifluoroethoxy]silane is a highly reactive compound that can form self-assembled monolayers (SAMs) on various surfaces, including metals, semiconductors, and polymers1. SAMs are used in various applications, including biosensors, microelectronics, and surface modification1.



Physical And Chemical Properties Analysis

The physical and chemical properties of Tetrakis[1-(trifluoromethyl)-2,2,2-trifluoroethoxy]silane are not well documented in the available literature. However, it is known to be a highly reactive compound that can form stable SAMs on various surfaces1.


Future Directions

properties

IUPAC Name

tetrakis(1,1,1,3,3,3-hexafluoropropan-2-yl) silicate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H4F24O4Si/c13-5(14,15)1(6(16,17)18)37-41(38-2(7(19,20)21)8(22,23)24,39-3(9(25,26)27)10(28,29)30)40-4(11(31,32)33)12(34,35)36/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBAPGYPPYPFUOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)F)(C(F)(F)F)O[Si](OC(C(F)(F)F)C(F)(F)F)(OC(C(F)(F)F)C(F)(F)F)OC(C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H4F24O4Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20468264
Record name Tetrakis(1,1,1,3,3,3-hexafluoroisopropoxy)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20468264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

696.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetrakis[1-(trifluoromethyl)-2,2,2-trifluoroethoxy]silane

CAS RN

26560-90-7
Record name Tetrakis(1,1,1,3,3,3-hexafluoroisopropoxy)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20468264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetrakis(1,1,1,3,3,3-hexafluoroisopropyl) Orthosilicate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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